molecular formula C8H9FS B3208900 2-(4-Fluorophenyl)ethane-1-thiol CAS No. 1055303-64-4

2-(4-Fluorophenyl)ethane-1-thiol

Cat. No. B3208900
CAS RN: 1055303-64-4
M. Wt: 156.22 g/mol
InChI Key: VFYQSLCBRGDSNO-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)ethane-1-thiol” is a chemical compound with the molecular formula C8H9FS and a molecular weight of 156.22 . It is also known as Benzeneethanethiol, 4-fluoro- .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfur atom (S) bonded to a carbon atom ©, which is part of an ethane group. This ethane group is connected to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom (F) attached to one of the carbon atoms in the phenyl group .

Scientific Research Applications

1. Nanocluster Design and Synthesis

Thiols, including compounds like 2-(4-Fluorophenyl)ethane-1-thiol, are widely used in the synthesis of metal nanoclusters. These compounds can act as ligands, contributing to the stability and functionalization of nanoclusters. For instance, a study by Bootharaju et al. (2016) discusses the use of thiols in conjunction with phosphines for designing hydride-rich silver nanoclusters, which could be beneficial for exploring new nanomaterials (Bootharaju et al., 2016).

2. Analytical Chemistry Applications

In analytical chemistry, thiols like this compound are used for the development of fluorescent probes and in high-performance liquid chromatography (HPLC). Gatti et al. (1990) explored the use of aroylacrylic acids as fluorogenic labeling reagents for thiols in HPLC, indicating the relevance of thiols in analytical methodologies (Gatti et al., 1990).

3. Catalyst Design and Reaction Kinetics

Thiols are significant in studying the kinetics of catalytic reactions. For example, Reid and Barat (2015) conducted kinetic studies on the aerobic oxidation of thiols, including 4-fluorobenzenethiol, using cobalt(II) phthalocyanines. Such studies provide insights into the influence of thiol ligands on the efficiency and selectivity of catalytic processes (Reid & Barat, 2015).

Safety and Hazards

While specific safety and hazard information for “2-(4-Fluorophenyl)ethane-1-thiol” was not found, it’s important to handle all chemicals with appropriate safety measures. This often includes wearing protective gloves, eye protection, and avoiding inhalation or contact with skin .

properties

IUPAC Name

2-(4-fluorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYQSLCBRGDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thioacetic acid S-[2-(4-fluoro-phenyl)-ethyl]ester (9.9 g, 50 mmol) was dissolved in anhydrous THF (300 mL) and LiAlH4 (7.5 g, 200 mmol) was added in several small portions. After the addition was completed the mixture was stirred for 2 h at room temperature then cooled down to 0° C. and excess LiAlH4 was hydrolyzed by the addition of H2O (10 mL) and aq. HCl (2N, 200 mL). The resulting clear solution was extracted with EtOAc (3×200 mL) and the combined organic layers were dried (MgSO4) and evaporated under reduced pressure. The unpleasant smelling crude product (8.17 g, 104%) was carried on into the next step as obtained. 1H NMR (400 MHz, CDCl3): δ 7.17 (dd, 2H), 7.02 (t, 2H), 2.89 (t, 2H), 2.78 (dd, 2H), 1.38 (t, 1H).
Name
Thioacetic acid S-[2-(4-fluoro-phenyl)-ethyl]ester
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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